N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide

Description

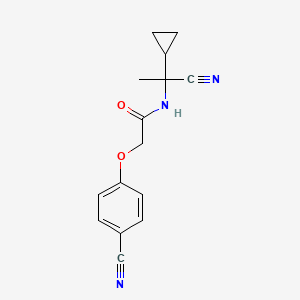

N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide is a synthetic acetamide derivative characterized by a unique combination of substituents: a cyano-functionalized cyclopropyl group attached to the acetamide nitrogen and a 4-cyanophenoxy moiety linked to the carbonyl group. The compound’s design integrates electron-withdrawing cyano groups and a rigid cyclopropane ring, which may enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C15H15N3O2 |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide |

InChI |

InChI=1S/C15H15N3O2/c1-15(10-17,12-4-5-12)18-14(19)9-20-13-6-2-11(8-16)3-7-13/h2-3,6-7,12H,4-5,9H2,1H3,(H,18,19) |

InChI Key |

CXJDLYRXWIYZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)COC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the cyano group, and the coupling of the phenoxyacetamide moiety. Common reagents and conditions used in these reactions may include:

Cyclopropylation: Formation of the cyclopropyl group using reagents such as diazomethane or cyclopropyl halides.

Nitrile Formation: Introduction of the cyano group using reagents like cyanogen bromide or sodium cyanide.

Amide Coupling: Coupling of the phenoxyacetamide moiety using reagents such as carbodiimides (e.g., EDC, DCC) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyano group may yield carboxylic acids, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.

Biology: Investigating its potential as a biochemical probe or inhibitor in biological systems.

Medicine: Exploring its potential as a drug candidate for treating various diseases.

Industry: Utilizing its unique properties in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” exerts its effects may involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differentiators

Electronic Effects: The dual cyano groups in the target compound increase electron-withdrawing character compared to methoxy (electron-donating) in benzothiazole derivatives or hydroxyl in simpler acetamides . This may reduce metabolic oxidation but increase acidity. The cyclopropane ring imposes steric and conformational constraints absent in linear alkyl or aryl substituents (e.g., benzothiazole or hydroxyphenyl groups).

Biological Activity: Benzothiazole derivatives () are often associated with kinase inhibition or antimicrobial activity due to aromatic heterocycles . The target compound’s 4-cyanophenoxy group may shift selectivity toward cytochrome P450 enzymes or peroxisome proliferator-activated receptors (PPARs). Thiazolyl-sulfanyl analogues () exhibit sulfur-mediated interactions (e.g., covalent binding to cysteine residues), which the target compound lacks due to its oxygen-based phenoxy linker .

Physicochemical Properties: The trifluoromethyl group in benzothiazole derivatives enhances lipophilicity (logP ~3.5), favoring blood-brain barrier penetration , whereas the target compound’s polar cyano groups (logP ~2.8–3.0) may limit CNS activity but improve aqueous solubility. Compared to N-(4-hydroxyphenyl)acetamide (water solubility ~1.2 g/L) , the target compound’s solubility is likely lower (<0.5 g/L) due to reduced hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.